Oritavancin

Vue d'ensemble

Description

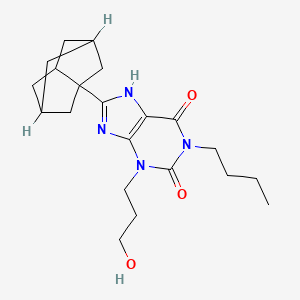

L’oritavancine est un antibiotique glycopeptidique semisynthétique utilisé pour le traitement des infections bactériennes graves à Gram positif. Il est particulièrement efficace contre le Staphylococcus aureus résistant à la méthicilline (SARM) et les entérocoques résistants à la vancomycine (ERV). L’oritavancine est commercialisée sous les noms de marque Orbactiv et Kimyrsa . Il a été initialement approuvé par la Food and Drug Administration (FDA) des États-Unis en 2014 pour le traitement des infections bactériennes aiguës de la peau et des structures cutanées .

Applications De Recherche Scientifique

Oritavancin has a wide range of scientific research applications, including :

Chemistry: this compound is used as a model compound in the study of glycopeptide antibiotics and their synthetic modifications.

Biology: It is used in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

Medicine: this compound is extensively studied for its efficacy in treating serious Gram-positive bacterial infections, including those caused by MRSA and VRE.

Industry: It is used in the development of new antibiotic formulations and delivery systems.

Mécanisme D'action

L’oritavancine exerce ses effets par le biais de plusieurs mécanismes :

Inhibition de la transglycosylation : L’oritavancine se lie aux extrémités de la tige D-alanyl-D-alanine dans les bactéries à Gram positif, inhibant l’étape de transglycosylation dans la synthèse du peptidoglycane.

Inhibition de la transpeptidation : Il inhibe également l’étape de transpeptidation, qui est cruciale pour la réticulation des chaînes de peptidoglycane.

Disruption de la membrane cellulaire : Le groupe 4’-chlorobiphénylméthyle hydrophobe de l’oritavancine interagit avec la membrane cellulaire bactérienne, provoquant une dépolarisation, une perméabilisation et une mort cellulaire rapide.

Ces mécanismes confèrent une activité contre les organismes sensibles à la vancomycine et résistants à la vancomycine, ainsi qu’une mort rapide, dépendante de la concentration, des bactéries à Gram positif .

Analyse Biochimique

Biochemical Properties

Oritavancin interacts with various biomolecules, primarily enzymes and proteins, involved in bacterial cell wall synthesis. It inhibits transglycosylation, a crucial step in peptidoglycan synthesis, by binding to D-alanyl-D-alanine stem termini in Gram-positive bacteria . This inhibition is common to all glycopeptides and lipoglycopeptides .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It disrupts bacterial cell membrane integrity, leading to cell death . This disruption results in depolarization, permeabilization, and concentration-dependent, rapid cell death . It also inhibits cell wall biosynthesis by inhibiting the polymerization step by binding to stem peptides of peptidoglycan precursors .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits transglycosylation and transpeptidation, crucial steps in peptidoglycan synthesis . Additionally, the presence of the hydrophobic 4’-chlorobiphenylmethyl group allows for interaction and disruption of the cell membrane .

Temporal Effects in Laboratory Settings

This compound is considered a long-lasting antibiotic due to its extended half-life (up to 16 days), high protein binding capacity, and ability to penetrate tissues effectively . It binds strongly to plasma proteins (around 85%), resulting in prolonged release into surrounding tissues .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptidoglycan synthesis in bacteria. It inhibits transglycosylation, a crucial step in this pathway, by binding to D-alanyl-D-alanine stem termini in Gram-positive bacteria .

Transport and Distribution

This compound exhibits excellent tissue penetration and distribution throughout various sites, including skin structures, synovial fluid (found in joints), bone tissue, and macrophages . The volume of distribution of this compound is estimated at 87.6 L, suggesting extensive tissue distribution .

Subcellular Localization

This compound accumulates to high levels in the lysosomes of macrophages by endocytosis . This subcellular localization may contribute to its high activity towards intracellular Staphylococcus aureus .

Méthodes De Préparation

L’oritavancine est synthétisée par une série de réactions chimiques à partir d’une structure de base glycopeptidique. La voie de synthèse comprend les étapes suivantes :

Formation de l’intermédiaire 1 : Le noyau glycopeptidique est modifié par l’introduction d’un substituant N-4-(4-chlorophényl)benzyle hydrophobe.

Condensation aldéhyde-amine : L’intermédiaire 1 est dissous dans un solvant organique et du 4’-chlorobiphényl-4-aldéhyde est ajouté pour réaliser la condensation aldéhyde-amine.

Réduction de la liaison C-N : Une fois la réaction de condensation terminée, un borohydrure est ajouté pour réduire la liaison C-N, ce qui donne l’intermédiaire 2.

Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

L’oritavancine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’oritavancine peut être oxydée dans des conditions spécifiques, ce qui conduit à la formation de divers produits d’oxydation.

Réduction : La réduction de l’oritavancine implique l’utilisation d’agents réducteurs tels que les borohydrures pour modifier sa structure.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques au sein de la molécule d’oritavancine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L’oritavancine a une large gamme d’applications de recherche scientifique, notamment :

Chimie : L’oritavancine est utilisée comme composé modèle dans l’étude des antibiotiques glycopeptidiques et de leurs modifications synthétiques.

Biologie : Il est utilisé dans la recherche sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance aux antibiotiques.

Médecine : L’oritavancine est largement étudiée pour son efficacité dans le traitement des infections bactériennes graves à Gram positif, notamment celles causées par le SARM et l’ERV.

Industrie : Il est utilisé dans le développement de nouvelles formulations et systèmes d’administration d’antibiotiques.

Comparaison Avec Des Composés Similaires

Les composés similaires comprennent :

Vancomycine : Le premier antibiotique glycopeptidique, utilisé principalement pour traiter les infections à SARM. L’oritavancine a un spectre d’activité plus large et de meilleures propriétés pharmacocinétiques.

Télavancine : Un dérivé semisynthétique de la vancomycine avec des mécanismes d’action similaires mais des profils pharmacocinétiques différents.

Dalbavancine : Un autre glycopeptidique semisynthétique avec une demi-vie plus longue, ce qui permet une posologie moins fréquente par rapport à la vancomycine.

Les caractéristiques uniques de l’oritavancine incluent sa capacité à perturber la membrane cellulaire bactérienne et son activité contre les bactéries en phase de croissance active et stationnaire, ce qui en fait une option puissante pour le traitement des infections graves à Gram positif .

Propriétés

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFGEBVPHAGQPI-LXKZPTCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H97Cl3N10O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897570 | |

| Record name | Oritavancin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1793.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The cell wall is vital for the survival and replication of bacteria, making it a primary target for antibiotic therapy. Oritavancin works against susceptible gram-positive organisms via three separate mechanisms. Firstly, it binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation (polymerization). This process normally occurs during cell wall synthesis. Secondly, oritavancin inhibits crosslinking during bacterial cell wall biosynthesis via binding to cell wall pentaglycyl peptide bridging segments. Finally, this drug also acts by disrupting the bacterial cell membrane, interfering with its integrity, which eventually leads to cell death by various mechanisms. | |

| Record name | Oritavancin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

171099-57-3 | |

| Record name | Oritavancin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171099-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oritavancin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171099573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oritavancin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oritavancin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORITAVANCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUG62FRZ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Oritavancin interact with its bacterial target?

A1: this compound exerts its bactericidal activity through a multi-mechanistic approach, primarily targeting the peptidoglycan layer of Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of lipid II, a crucial precursor molecule in peptidoglycan synthesis. [] This interaction inhibits both transglycosylation (elongation of the peptidoglycan chain) and transpeptidation (cross-linking of peptidoglycan strands), ultimately disrupting bacterial cell wall integrity. [, ]

Q2: Does this compound exhibit any other mechanisms of action beyond cell wall synthesis inhibition?

A2: Yes, in addition to its effects on cell wall synthesis, this compound possesses a hydrophobic 4′-chlorobiphenyl methyl moiety that enables interaction with the bacterial cytoplasmic membrane. [, ] This interaction disrupts membrane potential and permeability, further contributing to its potent bactericidal activity. [, ]

Q3: How does this compound retain activity against Vancomycin-resistant bacteria?

A3: Unlike Vancomycin, this compound exhibits a secondary binding site on the pentaglycyl bridge of peptidoglycan. [] This additional interaction enhances its binding affinity, even in Vancomycin-resistant strains where the D-alanyl-D-alanine target is modified. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C84H101Cl2N9O38, and its molecular weight is 1928.85 g/mol.

Q5: Does this compound exhibit binding to plastic surfaces during in vitro susceptibility testing?

A5: Yes, this compound demonstrates rapid binding to plastic surfaces, which can significantly affect Minimum Inhibitory Concentration (MIC) determination. []

Q6: How can this binding be mitigated to obtain accurate MIC results?

A6: The inclusion of 0.002% polysorbate 80 in susceptibility testing media effectively prevents this compound binding to plastic surfaces, ensuring accurate and reproducible MIC results. [, ]

Q7: Does the type of microplate used for susceptibility testing influence this compound MIC values?

A7: Yes, studies have shown that using tissue culture-treated microplates may lead to higher this compound MICs compared to non-tissue culture-treated plates. [] This highlights the importance of standardized microplate selection for reliable susceptibility testing.

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound exhibits a long elimination half-life of approximately 245 hours, allowing for single-dose treatment regimens. [, , ] It demonstrates concentration-dependent killing and good tissue penetration, including accumulation in macrophages. [, ]

Q9: Does this compound require dose adjustment in patients with renal or hepatic impairment?

A9: this compound demonstrates minimal renal clearance, and dose adjustments are not required for patients with mild to moderate renal impairment (creatinine clearance, >29 ml/min) or mild to moderate hepatic impairment. []

Q10: What pharmacodynamic parameters best correlate with this compound's bactericidal activity?

A10: Studies suggest that achieving a high maximum concentration (Cmax) of this compound in plasma correlates better with bactericidal activity than the area under the concentration-time curve (AUC) or the time above the MIC (T>MIC). [] This emphasizes the importance of dosing regimens that maximize peak drug concentrations.

Q11: What is the spectrum of activity of this compound?

A11: this compound exhibits potent in vitro activity against a broad range of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. [, ]

Q12: Has this compound demonstrated efficacy in treating infections caused by bacteria in different growth phases?

A12: Yes, this compound demonstrates potent bactericidal activity against Staphylococcus aureus in various growth phases, including actively growing, stationary phase, and biofilm-forming cells. [] This suggests its potential efficacy against infections characterized by slow-growing or biofilm-associated bacteria.

Q13: What animal models have been used to study the efficacy of this compound?

A13: Researchers have utilized neutropenic mouse thigh models of Staphylococcus aureus infection to investigate the pharmacokinetics and pharmacodynamics of this compound. [] Additionally, hamster models and in vitro human gut models have been employed to assess its efficacy in treating Clostridium difficile infection. [, ]

Q14: What clinical trials have been conducted to evaluate the efficacy of this compound in humans?

A14: Two pivotal phase 3 clinical trials, SOLO I and SOLO II, demonstrated the non-inferiority of a single 1,200-mg dose of this compound compared to a 7- to 10-day course of intravenous vancomycin in treating acute bacterial skin and skin structure infections. [, , ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: While resistance to this compound remains relatively uncommon, some isolates with reduced susceptibility have been reported. [] Mechanisms of resistance are not fully understood but may involve alterations in the peptidoglycan structure or cell membrane composition that reduce drug binding or penetration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

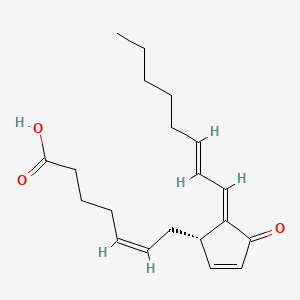

![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)